N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine
Description
N-(Tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine is a synthetic purine derivative characterized by a tetrahydrofuran (THF)-methyl substituent at the 6-amino position of the purine core. The THF moiety introduces a saturated oxygen-containing heterocycle, which may alter solubility, stability, and bioactivity compared to unsaturated furan derivatives like Kinetin.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H13N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h5-7H,1-4H2,(H2,11,12,13,14,15) |
InChI Key |
LENVLIGMCGROIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Tetrahydrofuran-2-ylmethyl Halides
The most straightforward approach involves the alkylation of 6-aminopurine with tetrahydrofuran-2-ylmethyl chloride or bromide. This reaction typically proceeds via a nucleophilic substitution mechanism, where the primary amine attacks the electrophilic carbon of the alkylating agent.
Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF) or dichloroethane (DCE) to stabilize ionic intermediates.
-
Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to deprotonate the amine and drive the reaction.
-
Temperature: 60–80°C for 12–24 hours to ensure complete conversion.
Example Protocol:
6-Aminopurine (1.0 equiv) is suspended in DMF with K₂CO₃ (2.5 equiv). Tetrahydrofuran-2-ylmethyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at 70°C for 18 hours. The product is isolated via column chromatography (DCM:MeOH, 9:1).
Challenges:
-
Competing N7 alkylation due to the ambident nucleophilicity of purine.
-
Hydrolysis of the alkylating agent in polar solvents, reducing yield.
Catalytic Silylation-Mediated Alkylation
BSA/SnCl₄ Catalyzed System
To enhance regioselectivity, a silylation strategy using N,O-bis(trimethylsilyl)acetamide (BSA) and tin(IV) chloride (SnCl₄) has been adapted from tert-alkylation studies. This method activates the amine for selective N6 alkylation.
Mechanism:
-
Silylation: BSA converts the 6-amino group into a trimethylsilyl (TMS)-protected amine, reducing its basicity and preventing protonation.
-
Electrophilic Activation: SnCl₄ coordinates with the alkylating agent, increasing its electrophilicity.
-
Alkylation: The TMS group is displaced by the tetrahydrofuran-2-ylmethyl moiety, yielding the desired product.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetonitrile (ACN) |
| Catalyst | BSA (1.5 equiv), SnCl₄ (2.1 equiv) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 4–6 hours |
| Yield | 52–75% (isolated) |
Advantages:
-
Suppresses N7 alkylation by 90% compared to non-catalytic methods.
-
Compatible with moisture-sensitive reagents.
Continuous-Flow Enzymatic Synthesis
Lipase TL IM-Catalyzed Process
Inspired by purine nucleoside ester synthesis, continuous-flow systems using immobilized lipase TL IM from Thermomyces lanuginosus offer a green alternative for large-scale production.
Reactor Setup:
-
Solvent: tert-Amyl alcohol, which balances enzyme activity and substrate solubility.
-
Substrate Ratio: 6-Aminopurine:tetrahydrofuran-2-ylmethyl ester = 1:5 (mol/mol).
Performance Metrics:
| Metric | Value |
|---|---|
| Conversion Rate | 89–93% |
| Enzyme Reusability | >10 cycles without significant activity loss |
| Purity | >95% (HPLC) |
Limitations:
-
Requires specialized equipment for flow chemistry.
-
Limited to alkylating agents compatible with enzymatic activity.
Comparative Analysis of Methods
Yield and Selectivity
| Method | Yield (%) | N6:N7 Selectivity | Scalability |
|---|---|---|---|
| Direct Alkylation | 45–60 | 3:1 | Moderate |
| Catalytic Silylation | 52–75 | 10:1 | High |
| Continuous-Flow | 89–93 | >20:1 | Industrial |
Cost and Environmental Impact
-
Catalytic Silylation: High reagent costs (BSA, SnCl₄) but excellent selectivity.
-
Continuous-Flow: Lower solvent waste and energy consumption, aligning with green chemistry principles.
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Formation
-
Dimers: Occur at high concentrations (>0.5 M) via Michael addition.
-
Oxidation Products: Trace peroxides in solvents lead to hydroxylated impurities, mitigated by antioxidant additives.
Industrial-Scale Purification Strategies
Crystallization Optimization
Chemical Reactions Analysis
Nucleophilic Substitution at the Purine Core
The purine ring exhibits electrophilic character at C-2, C-6, and C-8 positions. While the 6-position is occupied by the THF-methylamine group, C-2 and C-8 remain susceptible to substitution:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DIPEA, 70–106°C | 2-Chloro or 8-chloro derivatives | |
| Amination | Methylamine/MeOH, 70°C | 2-Amino or 8-amino analogs |
Mechanistic Insight :
-
Chlorination with POCl₃ proceeds via electrophilic attack, forming chlorinated intermediates .
-
Amination involves nucleophilic displacement of chlorine or other leaving groups .
Functionalization of the Amino Group
The primary amine in the THF-methyl group undergoes alkylation, acylation, or condensation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃/DMF | N-Alkylated derivatives | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated analogs |
Example :
Propargylamine reacts with 6-chloropurine riboside under reflux to form N-propargyl derivatives, suggesting similar reactivity for the target compound’s amine .
Reactions Involving the Tetrahydrofuran Moiety
The THF ring exhibits stability under mild conditions but undergoes ring-opening or oxidation under harsh acidic/basic or oxidative environments:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | γ-Lactone or diacid derivatives | |
| Acidic Hydrolysis | HCl/H₂O, reflux | Ring-opened diol |
Mechanistic Insight :
Oxidation of THF’s methylene groups generates ketones or carboxylic acids, while acid hydrolysis cleaves the ether bond .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at purine positions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | C-8-arylpurine derivatives | |
| Buchwald-Hartwig | Aryl halides, Pd₂(dba)₃, XPhos | N-Arylated purines |
Example :
2-Chloropurines undergo Suzuki coupling with aryl boronic acids to form biaryl products .
Acid/Base-Induced Transformations
The compound’s stability varies with pH:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral and Anticancer Properties
Research indicates that N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine may possess antiviral and anticancer properties. Studies have shown that similar purine derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in nucleic acid metabolism. For instance, it may target kinases that are crucial in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
3. Circadian Rhythm Disorders
A recent patent application highlights the use of this compound in treating circadian rhythm disorders. The compound's ability to modulate biological processes makes it a candidate for addressing sleep-related issues and other circadian rhythm dysfunctions .
Biological Research Applications
1. Molecular Targeting
this compound has been studied for its interactions with molecular targets, such as nicotinamide N-methyltransferase (NNMT), a key enzyme in metabolic pathways. The compound's structural features allow it to bind effectively to enzyme active sites, potentially altering their activity .
2. Synthesis of Nucleoside Analogues
The compound serves as a building block for synthesizing nucleoside analogues, which are vital for developing new therapeutic agents. Its unique structure facilitates modifications that can enhance biological activity or alter pharmacokinetic properties .
Industrial Applications
1. Pharmaceutical Development
In pharmaceutical chemistry, this compound is utilized as a precursor for synthesizing more complex molecules. Its versatility allows researchers to explore new drug formulations and therapeutic strategies .
2. Agrochemical Development
The compound's properties make it suitable for applications in agrochemicals, where it can be used to develop new pesticides or herbicides that target specific biological pathways in plants or pests.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine and its analogs:
Key Observations:
- Substituent Effects :
- The tetrahydrofuran-methyl group likely enhances hydrophilicity compared to Kinetin’s furan-methyl due to the saturated oxygen ring. This could improve aqueous solubility but reduce membrane permeability .
- N,N-Dimethyl and bis(trimethylsilyl) derivatives exhibit lower molecular polarity, favoring organic-phase reactions or protective group strategies in synthesis .
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine):
- Role : Natural cytokinin with applications in延缓植物衰老 and tissue culture .
- Mechanism : Binds cytokinin receptors (e.g., AHK3 in Arabidopsis), activating downstream signaling for cell division and stress tolerance .
Hypothesized Activity of this compound:
- The THF substituent may reduce receptor binding affinity compared to Kinetin due to steric hindrance or altered electronic properties. However, its saturated structure could confer resistance to oxidative degradation, extending half-life in biological systems .
Other Analogs:
- N,N-Dimethyl-7H-purin-6-amine: Methylation at the 6-amino position disrupts hydrogen bonding, likely reducing cytokinin activity but enabling use as a methyltransferase substrate .
Biological Activity
N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Synthesis
This compound is characterized by a purine core substituted with a tetrahydrofuran moiety. The synthesis of this compound typically involves the alkylation of a purine derivative with tetrahydrofuran, often utilizing various reagents to achieve the desired substitution pattern.
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives, including this compound. In particular, research has demonstrated that certain purine analogs exhibit inhibitory effects on heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising IC50 values against various cancer cell lines, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Purine Derivatives
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Isoxazole derivative 6b | SK-BR-3 | 1.76 | 45.76 |
| Isoxazole derivative 6c | MCF-7 | 0.203 | 33.17 |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of casein kinase 1 (CK1), which plays a crucial role in cellular signaling pathways. The compound's structure allows it to interact effectively with the active site of CK1, leading to significant inhibition .
Table 2: Enzyme Inhibition Profile
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | CK1 | TBD |
| Adenine derivative 12 | A2AAR | 0.418 |
| Adenine derivative 17 | A2AAR | 0.069 |
Case Study 1: Hsp90 Inhibition
In a study focused on Hsp90 inhibitors, various purine derivatives were synthesized and tested for their binding affinity and inhibitory activity against Hsp90α. Among them, this compound demonstrated a moderate binding affinity, contributing to its anticancer properties . The study utilized X-ray crystallography to elucidate the binding modes of these compounds within the Hsp90 ATP-binding pocket.
Case Study 2: Antimicrobial Activity
Another area of investigation involves the antimicrobial properties of purine derivatives. In vitro studies indicated that certain derivatives exhibited significant antibacterial activity against clinical strains of Staphylococcus epidermidis, suggesting that this compound may also possess antimicrobial potential .
Q & A
Q. What are the key steps for synthesizing N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine?
Synthesis typically involves alkylation of 7H-purin-6-amine (adenine) with tetrahydrofuran-2-ylmethyl halides or alcohol derivatives under nucleophilic substitution conditions. For example, analogous syntheses for N-(furan-2-ylmethyl)-7H-purin-6-amine (kinetin) use coupling reactions between adenine and furfuryl alcohol derivatives in the presence of activating agents like POCl₃ or via Mitsunobu reactions . Characterization should include LC-MS for molecular weight verification (e.g., m/z 215.21 for kinetin) and ¹H/¹³C NMR to confirm substitution patterns, particularly distinguishing tetrahydrofuran protons from unsaturated analogs .
Q. How can the biological activity of this compound be evaluated in plant tissue culture?
Design experiments using callus induction assays in model plants (e.g., Arabidopsis or tobacco). Compare its efficacy to known cytokinins like kinetin by varying concentrations (0.1–10 µM) and combining with auxins (e.g., IAA or NAA) to assess synergistic effects. Monitor growth metrics (callus mass, shoot regeneration) over 4–6 weeks. Kinetin, a structural analog, shows dose-dependent activity in promoting cell division, suggesting similar methodology for this compound .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : Analyze ¹H NMR for characteristic purine protons (e.g., H-8 at δ ~8.3 ppm) and tetrahydrofuran methylene signals (δ ~3.5–4.0 ppm).
- Mass Spectrometry : Use HRMS to confirm molecular formula (e.g., C₁₀H₁₃N₅O for the target compound).
- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and purine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can electrochemical methods assess its corrosion inhibition properties on mild steel?
Adopt a multi-technique approach:
- Weight Loss (WL) : Immerse steel coupons in 1.0 M HCl with/without the compound (0.1–5 mM) for 24–72 hours. Calculate inhibition efficiency (%IE) from mass loss .
- Potentiodynamic Polarization (PDP) : Measure corrosion current density (icorr) and Tafel slopes to determine anodic/cathodic inhibition mechanisms.
- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) to evaluate adsorption behavior.
Surface analysis via SEM/EDS and AFM can confirm protective film formation .
Q. What challenges arise in resolving its crystal structure via X-ray diffraction?
- Hydrogen Atom Positioning : Purine N–H groups often exhibit disorder; use SHELXL refinement with restraints for H-atom positions .
- Tetrahydrofuran Conformation : Flexible tetrahydrofuran moieties may require low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.
- Twinned Crystals : Employ SHELXD for structure solution if twinning is detected, followed by twin-law refinement in SHELXL .
Q. How can adsorption mechanisms on metal surfaces be modeled quantitatively?
Fit adsorption isotherms (e.g., Langmuir or Freundlich models) to WL or EIS data. Calculate Gibbs free energy (ΔGads) to distinguish physisorption (ΔGads < −20 kJ/mol) from chemisorption. For N-(furan-2-ylmethyl)-7H-purin-6-amine analogs, Langmuir models show monolayer adsorption with ΔGads ~−34 kJ/mol, indicating chemisorption via purine N-atom coordination to metal surfaces .
Q. How does the tetrahydrofuran substituent influence bioactivity compared to unsaturated analogs?
Compare the compound’s cytokinin activity with kinetin (unsaturated furan derivative) in plant assays. The saturated tetrahydrofuran group may alter lipophilicity (Log P ~0.55 for kinetin) and hydrogen-bonding capacity, affecting membrane permeability and receptor binding . Computational docking studies using plant cytokinin receptors (e.g., Arabidopsis histidine kinase AHK3) can further elucidate structure-activity relationships.
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction conditions (temperature, solvent, catalyst).
- Data Contradictions : If bioactivity and corrosion inhibition results conflict with computational predictions, re-evaluate protonation states (pKa ~9.87 for kinetin) or adsorption orientations .
- Safety : Follow protocols for purine handling (e.g., PPE, ventilation) due to potential irritancy (H315/H319 hazards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
